N-(5-aminopyridin-2-yl)-N-ethylacetamide
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Overview
Description
N-(5-aminopyridin-2-yl)-N-ethylacetamide is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of N-(5-aminopyridin-2-yl)-N-ethylacetamide is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse functions including involvement in inflammation and pain .
Mode of Action
This compound acts as a selective inhibitor of COX-1 . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins.
Biochemical Pathways
By inhibiting COX-1, this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain sensation, and regulation of blood flow . The inhibition of COX-1 leads to a decrease in the production of these prostaglandins, thereby potentially alleviating symptoms associated with their overproduction.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of prostaglandin production due to the inhibition of COX-1 . This can lead to a decrease in inflammation and pain, among other effects of prostaglandins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-aminopyridin-2-yl)-N-ethylacetamide typically involves the reaction of 5-aminopyridine with ethyl acetate under specific conditions. One common method involves the use of a catalyst such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. The reaction proceeds via C–C bond cleavage, resulting in the formation of the desired amide compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-aminopyridin-2-yl)-N-ethylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include H2O2 and KMnO4, typically under acidic or basic conditions.
Reduction: NaBH4 and LiAlH4 are used in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-nitropyridin-2-yl)-N-ethylacetamide, while reduction could produce N-(5-aminopyridin-2-yl)-N-ethylamine.
Scientific Research Applications
N-(5-aminopyridin-2-yl)-N-ethylacetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)acetamide
- N-(5-nitropyridin-2-yl)-N-ethylacetamide
- N-(5-aminopyridin-2-yl)-N-methylacetamide
Uniqueness
N-(5-aminopyridin-2-yl)-N-ethylacetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
IUPAC Name |
N-(5-aminopyridin-2-yl)-N-ethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-12(7(2)13)9-5-4-8(10)6-11-9/h4-6H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAZDTWKORFWLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)N)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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